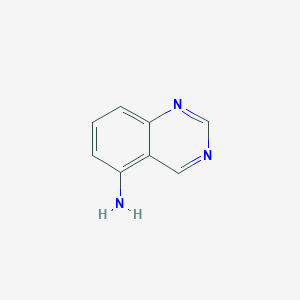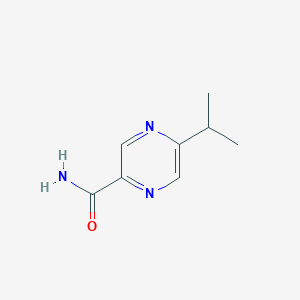
5-Propan-2-ylpyrazine-2-carboxamide
Overview
Description
5-Propan-2-ylpyrazine-2-carboxamide is a chemical compound with the molecular formula C8H13N3O. It is a pyrazine derivative that has been used extensively in scientific research due to its unique properties. The compound is known for its ability to act as a potent inhibitor of certain enzymes, making it an important tool in biochemical and physiological studies.
Mechanism Of Action
The mechanism of action of 5-Propan-2-ylpyrazine-2-carboxamide is thought to involve the binding of the compound to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in enzyme activity. The exact mechanism of action may vary depending on the specific enzyme being inhibited.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Propan-2-ylpyrazine-2-carboxamide are primarily related to its ability to inhibit certain enzymes. This inhibition can lead to changes in the levels of various neurotransmitters in the brain, which can have wide-ranging effects on physiological processes such as mood, cognition, and behavior.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-Propan-2-ylpyrazine-2-carboxamide in lab experiments is its ability to selectively inhibit certain enzymes. This makes it a useful tool in studying the role of these enzymes in various physiological and biochemical processes. However, one limitation of the compound is its potential for off-target effects, which can complicate data interpretation.
Future Directions
There are several potential future directions for research involving 5-Propan-2-ylpyrazine-2-carboxamide. One area of interest is the development of more selective inhibitors that target specific enzymes with greater precision. Another potential direction is the use of the compound in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and depression. Additionally, further research may be needed to fully understand the mechanism of action of the compound and its potential for off-target effects.
Synthesis Methods
The synthesis of 5-Propan-2-ylpyrazine-2-carboxamide is typically carried out using a multi-step process that involves the reaction of various chemical compounds. One common method involves the reaction of 2,3-dichloropyrazine with isobutyric acid in the presence of a base catalyst. The resulting compound is then converted to the desired product through a series of additional reactions.
Scientific Research Applications
5-Propan-2-ylpyrazine-2-carboxamide has been used extensively in scientific research due to its ability to inhibit certain enzymes. It has been shown to be effective in inhibiting the activity of enzymes such as monoamine oxidase and acetylcholinesterase, which are important in the regulation of neurotransmitters in the brain. This makes the compound an important tool in the study of various neurological disorders such as Alzheimer's disease and depression.
properties
IUPAC Name |
5-propan-2-ylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5(2)6-3-11-7(4-10-6)8(9)12/h3-5H,1-2H3,(H2,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMNNJNYUBPZCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=N1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60911946 | |
| Record name | 5-(Propan-2-yl)pyrazine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60911946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propan-2-ylpyrazine-2-carboxamide | |
CAS RN |
111035-35-9 | |
| Record name | 2-Pyrazinecarboxamide, 5-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111035359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Propan-2-yl)pyrazine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60911946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



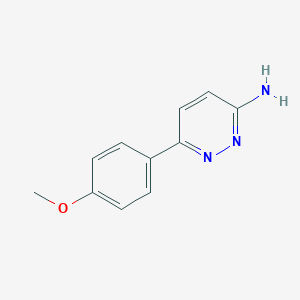
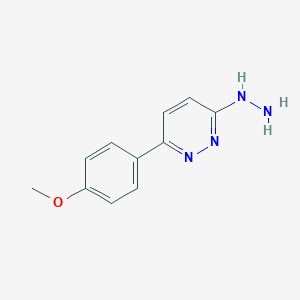
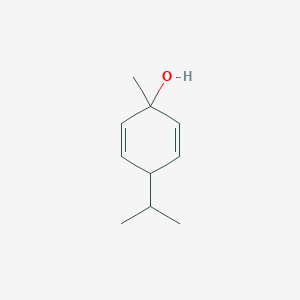
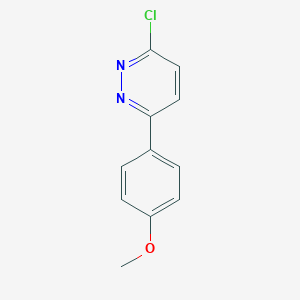
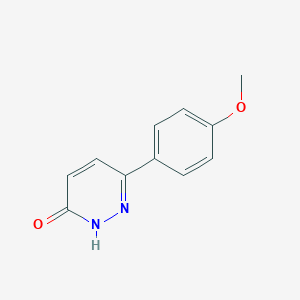


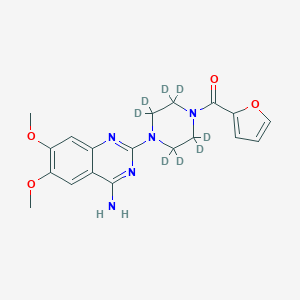
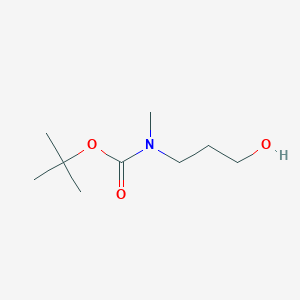
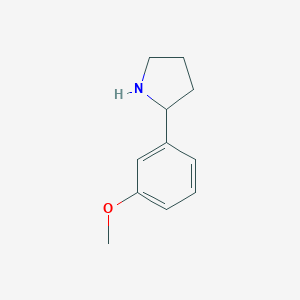
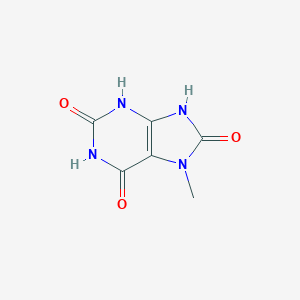

![(4bS,7S,8aS)-7-[(1R)-1-hydroxyprop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol](/img/structure/B28114.png)
